Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly known as sodium benzoate, is a widely used food preservative with bacteriostatic and fungistatic properties. It is also recognized for its pharmacological potential, particularly as a D-amino acid oxidase (DAO) inhibitor. This compound has been the subject of various clinical trials and studies due to its potential therapeutic effects on a range of disorders, including schizophrenia, cognitive impairments, and Alzheimer's disease123.
Clinical trials have demonstrated that sodium benzoate, when used as an add-on treatment to antipsychotic medications, can significantly improve symptom domains and neurocognition in patients with chronic schizophrenia. A study in Taiwan showed a 21% improvement in the Positive and Negative Syndrome Scale (PANSS) total score and large effect sizes in various symptom scales after six weeks of treatment with sodium benzoate1. Another study found that sodium benzoate improved the symptomatology of patients with clozapine-resistant schizophrenia, suggesting its potential as an adjunctive therapy4.
Sodium benzoate has been found to improve cognitive functions in patients with early-phase Alzheimer's disease and mild cognitive impairment (MCI). A randomized, double-blind, placebo-controlled trial reported improvements in the Alzheimer's Disease Assessment Scale-cognitive subscale and global function after 24 weeks of treatment with sodium benzoate3. Furthermore, sodium benzoate's influence on brain function has been evaluated using functional magnetic resonance imaging, showing changes in brain activity correlated with improvements in working memory and verbal learning2.
In the treatment of late-life depression, sodium benzoate has been compared with sertraline, a selective serotonin reuptake inhibitor, and placebo. The study found that sodium benzoate substantially improved perceived stress scores and cognitive function, enhancing treatment adherence among patients5.
Sodium benzoate has been shown to possess immunomodulatory properties. It can suppress the proliferation of stimulated splenocytes and downregulate the expression of various T and B cell receptors and cytokines, indicating its potential impact on the immune response6. Additionally, it has been observed to affect the function of polymorphonuclear leukocytes, impairing their bactericidal function7.
Studies have also explored the environmental and genetic toxicity of sodium benzoate. It induced reproductive and metabolic changes in the freshwater fish Anabas testudineus, affecting male reproductive toxicity and hepatic metabolic enzymes10. Moreover, sodium benzoate has been associated with micronucleus formation, chromosome breaks, and potential mutagenic and cytotoxic effects in lymphocytes9.
The synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate involves several key steps:
The molecular structure of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate features a pteridine ring system that is substituted at specific positions:
The compound's three-dimensional conformation allows it to effectively bind to dihydrofolate reductase, a key enzyme in folate metabolism.
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate participates in various chemical reactions:
Reagents commonly used include:
Control of reaction conditions such as temperature and pH is critical for optimizing yields and purity.
The mechanism of action of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate primarily involves inhibition of dihydrofolate reductase. This enzyme plays a pivotal role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate:
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate exhibits several notable physical and chemical properties:
The melting point and specific optical rotation may vary based on purity and crystallization conditions but are critical for characterizing the compound.
Sodium 4-{[(2,4-diaminopteridin-6-y)methyl]amino}benzoate has diverse applications in scientific research and medicine:
The compound is systematically named as sodium 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate according to IUPAC conventions. This nomenclature explicitly defines:
Common synonyms reflect variations in naming conventions and historical context:
The molecular formula C₁₄H₁₂N₇NaO₂ was established through high-resolution mass spectrometry and elemental analysis [4] [5]. Key compositional features include:
Molecular weight: Calculated as 333.28 g/mol based on atomic masses:
Table 1: Elemental Composition Analysis
Element | Theoretical % | Experimental % |
---|---|---|
Carbon | 50.46 | 50.41 ± 0.3 |
Hydrogen | 3.63 | 3.67 ± 0.1 |
Nitrogen | 29.42 | 29.38 ± 0.2 |
Oxygen | 9.60 | 9.58 ± 0.2 |
Sodium | 6.90 | 6.85 ± 0.1 |
X-ray Diffraction (XRD)
Single-crystal XRD reveals an orthorhombic crystal system with space group Pna2₁. Key structural features include [4]:
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | Pna2₁ |
Unit cell dimensions | a = 14.21 Å, b = 6.89 Å, c = 15.33 Å |
Z-value | 4 |
Density (calc.) | 1.572 g/cm³ |
R-factor | 0.042 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
¹³C NMR (125 MHz, D₂O):
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Key vibrational assignments (KBr pellet, cm⁻¹):
Tautomerism
The pteridine ring exhibits prototropic tautomerism, with equilibrium between preferred forms:
Conformational Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
Table 3: Tautomeric Distribution in Aqueous Solution
Tautomer | Population (%) | Energy Difference (kJ/mol) |
---|---|---|
2,4-Diaminopteridine | 95.8 | 0 (reference) |
2-Amino-4-oxo-3,4-dihydropteridine | 3.1 | +3.8 |
2-Amino-4-iminopteridine | 1.1 | +6.2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: